molecular formula C11H12F3N B13689774 1-[2-(Trifluoromethyl)benzyl]azetidine

1-[2-(Trifluoromethyl)benzyl]azetidine

Cat. No.: B13689774
M. Wt: 215.21 g/mol
InChI Key: UPIRTMGKDKMTPB-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzyl]azetidine can be achieved through several synthetic routes. One common method involves the regioselective C-2 cleavage of azetidine with benzylamine, followed by base-promoted intramolecular ring closure . Another approach utilizes photo-induced copper catalysis via [3+1] radical cascade cyclization, which is characterized by double C-H activation . Industrial production methods often involve the use of efficient and scalable synthetic protocols to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzyl]azetidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as copper or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]azetidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzyl]azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azetidine ring, which provides a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azetidine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-5-2-1-4-9(10)8-15-6-3-7-15/h1-2,4-5H,3,6-8H2

InChI Key

UPIRTMGKDKMTPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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